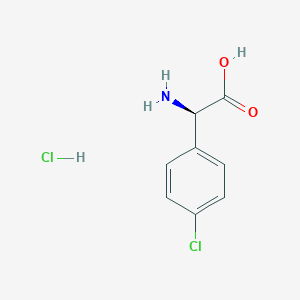

D-4-氯苯甘氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

D-4-Chlorophenylglycine HCl can be synthesized through multiple chemical pathways. One common method involves the use of phenylglycine-type amino acids as precursors, which are found in a wide variety of peptide natural products. These amino acids undergo specific reactions to introduce the chloro substituent and the carboxylic acid group, leading to the formation of D-4-Chlorophenylglycine HCl (Rashed S Al Toma et al., 2015).

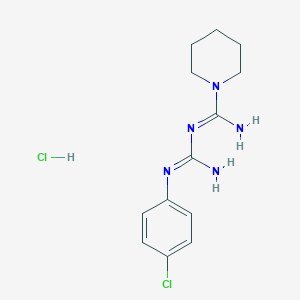

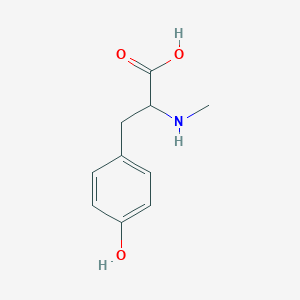

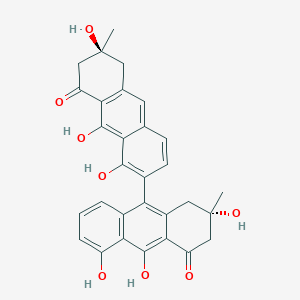

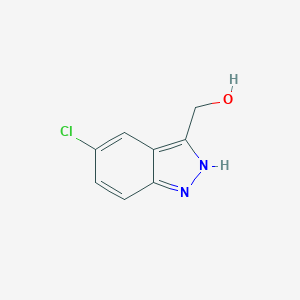

Molecular Structure Analysis

The molecular structure of D-4-Chlorophenylglycine HCl is characterized by the presence of a chlorophenyl group attached to a glycine backbone. This structure is crucial for its biological activity and chemical reactivity. Studies on similar compounds, such as D- and L-4-Hydroxyphenylglycine, have shown that the configuration of the substituents significantly affects the compound's properties and interactions (Ya-Jing Shi & Hui-hua Song, 2018).

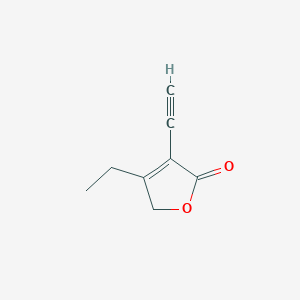

Chemical Reactions and Properties

D-4-Chlorophenylglycine HCl participates in various chemical reactions due to its functional groups. The chlorophenyl group allows for electrophilic substitution reactions, while the glycine moiety can be involved in peptide bond formation and other typical amino acid reactions. The chemical reactivity of phenylglycine derivatives has been extensively studied, providing insights into the potential chemical transformations of D-4-Chlorophenylglycine HCl (Rashed S Al Toma et al., 2015).

Physical Properties Analysis

The physical properties of D-4-Chlorophenylglycine HCl, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of the chlorophenyl group increases the compound's hydrophobicity, while the carboxylic acid group enhances its solubility in polar solvents. These properties are crucial for its application in various research fields (Suvratha Krishnamurthy et al., 2014).

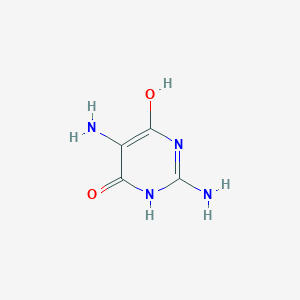

Chemical Properties Analysis

The chemical properties of D-4-Chlorophenylglycine HCl, including acidity, basicity, and reactivity, are key factors in its utilization in chemical synthesis and pharmaceutical research. The acidic nature of the carboxylic acid group and the electron-withdrawing effect of the chlorophenyl group influence its reactivity and interactions with other molecules (A. Bossi et al., 1998).

科学研究应用

肽合成和生物合成基因簇

D-4-氯苯甘氨酸盐酸盐在肽类天然产物的背景下具有相关性,其中包括糖肽类抗生素和生物活性肽。对苯甘氨酸类氨基酸(如4-羟基苯甘氨酸(Hpg)和苯甘氨酸(Phg))的生物合成研究对于理解肽合成至关重要。对氯侧链酰胺霉素和巴尔希霉素等化合物的生物合成基因簇进行测序已促进了对苯甘氨酸的并入肽链的深入研究,突显了它们在药物化学中的重要性 (Al Toma, Brieke, Cryle, & Süssmuth, 2015)。

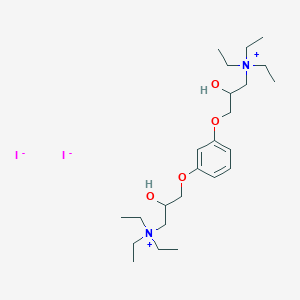

对映选择性液液萃取

使用金属-BINAP复合物作为萃取剂对4-氯苯甘氨酸对映体进行对映选择性液液萃取(ELLE)是另一个应用领域。这项研究侧重于对映体的分离,这对于生产对映纯化合物至关重要,是制药化学的一个重要方面。研究表明,钯复合物允许在分离过程中具有高操作选择性,强调了D-4-氯苯甘氨酸盐酸盐在对映选择性应用中的作用 (Tang, Tang, Fu, Zhang, Yang, Zhou, & Liang, 2015)。

生物传感器开发

在生物传感器的开发中,D-4-氯苯甘氨酸盐酸盐通过其与2,4-二氯苯氧乙酸(2,4-D)检测的关联具有相关性。一项研究构建了一个基于遗传的根瘤农杆菌生物传感器,用于检测苯氧乙酸类除草剂,包括2,4-D,使用甲酰甘氨酸生成酶(FGE)-磺酸酶作为报告基因。这种生物传感器展示了在环境样品中筛查2,4-D 污染的潜力,展示了D-4-氯苯甘氨酸盐酸盐在环境监测中的应用 (Ritcharoon, Sallabhan, Toewiwat, Mongkolsuk, & Loprasert, 2020)。

安全和危害

属性

IUPAC Name |

(2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZFBXOENJDFCO-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495163 |

Source

|

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-4-Chlorophenylglycine HCl | |

CAS RN |

108392-76-3 |

Source

|

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。